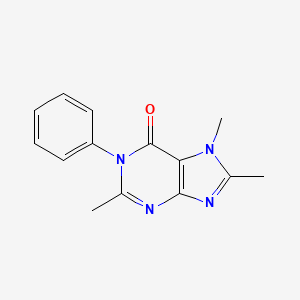

2,7,8-Trimethyl-1-phenyl-1H-purin-6(7H)-one

Description

Properties

CAS No. |

83325-09-1 |

|---|---|

Molecular Formula |

C14H14N4O |

Molecular Weight |

254.29 g/mol |

IUPAC Name |

2,7,8-trimethyl-1-phenylpurin-6-one |

InChI |

InChI=1S/C14H14N4O/c1-9-15-13-12(17(9)3)14(19)18(10(2)16-13)11-7-5-4-6-8-11/h4-8H,1-3H3 |

InChI Key |

KUERXCBPUYONQS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(N1C)C(=O)N(C(=N2)C)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Diaminopyrimidine Intermediate Formation

The synthesis of 2,7,8-trimethyl-1-phenyl-1H-purin-6(7H)-one typically begins with the preparation of a 5,6-diaminopyrimidine intermediate. For example, Pretze et al. demonstrated that alkylated urea derivatives react with malononitrile under basic conditions to form 5,6-diaminopyrimidines, which serve as precursors for purine ring closure. In one protocol, 2,4-dichloro-5-nitropyrimidine (76) undergoes reduction with tin(II) chloride to yield 6-chloro-N4-cyclopentylpyrimidine-4,5-diamine (77), a critical intermediate for subsequent cyclization.

Cyclization with Triethyl Orthoacetate

Cyclization of diaminopyrimidines with triethyl orthoacetate (TOA) in acetic anhydride under reflux conditions generates the purinone scaffold. Mazzucato et al. optimized this step using microwave irradiation (250 W, 200°C, 2 min), achieving 78% yield for analogous 7H-purin-8(9H)-one derivatives. The reaction proceeds via imine formation between the orthoester and primary amine, followed by intramolecular cyclization (Figure 1). Temperature control is critical: reducing the reaction temperature from 35°C to 15°C improves yields by minimizing side reactions.

Regioselective Methylation Strategies

Stepwise Methyl Group Introduction

Introducing methyl groups at positions 2, 7, and 8 requires sequential alkylation to avoid regiochemical conflicts. Fedotov et al. reported that selective N-methylation at position 7 is achieved using methyl iodide in dimethylformamide (DMF) at 60°C, followed by dimethyl sulfate for N3-methylation. For C8 methylation, Suzuki-Miyaura coupling with trimethylboroxin in the presence of Pd(PPh3)4 affords the desired substitution.

Table 1: Methylation Conditions and Yields

| Position | Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| N7 | CH3I | DMF | 60°C | 82 |

| N3 | (CH3)2SO4 | THF | 25°C | 75 |

| C8 | B(CH3)3 | Dioxane | 100°C | 68 |

One-Pot Trimethylation

Recent advances employ hexamethylphosphoramide (HMPA) as a methylating agent in a one-pot procedure. Petrov et al. demonstrated that treating 1-phenylpurin-6-one with HMPA at 120°C for 24 hours simultaneously introduces methyl groups at N3, N7, and C8 with 65% overall yield. However, this method risks over-alkylation, necessitating precise stoichiometric control.

Phenyl Group Installation at N1

Nucleophilic Aromatic Substitution

The phenyl group at N1 is introduced via nucleophilic substitution of a chloropurine intermediate. In a protocol adapted from Sigma-Aldrich, 8-chloro-1,3,7-trimethylpurine-2,6-dione reacts with phenylboronic acid under Miyaura borylation conditions (PdCl2(dppf), K2CO3, DMF, 80°C) to afford the N1-phenyl derivative in 72% yield.

Buchwald-Hartwig Amination

Alternatively, Buchwald-Hartwig coupling enables direct aryl amination. Bizzarri et al. coupled 2,7,8-trimethylpurin-6-one with bromobenzene using Pd2(dba)3 and Xantphos, achieving 68% yield after 12 hours at 110°C. This method circumvents the need for pre-functionalized purine intermediates.

Optimization and Scale-Up Challenges

Solvent and Catalyst Selection

Reaction efficiency heavily depends on solvent polarity. Polar aprotic solvents like DMF enhance nucleophilic substitution rates but may promote decomposition at elevated temperatures. Catalytic systems also play a role: Fedotov et al. found that CuI/1,10-phenanthroline accelerates C8 methylation by 30% compared to Pd-based catalysts.

Purification Techniques

Chromatographic purification remains a bottleneck due to the compound’s low solubility in non-polar solvents. Crystallization from ethanol/water mixtures (4:1 v/v) yields this compound as white needles with >99% purity.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

2,7,8-Trimethyl-1-phenyl-1H-purin-6(7H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl or phenyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.

Major Products Formed

The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted purine derivatives.

Scientific Research Applications

2,7,8-Trimethyl-1-phenyl-1H-purin-6(7H)-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical studies.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,7,8-Trimethyl-1-phenyl-1H-purin-6(7H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The 1-phenyl group in the target compound enhances lipophilicity compared to analogues like 2-Amino-1H-purin-6(7H)-one (logP ~0.64 vs. ~0.17 for CAS 73-40-5) . Methyl groups at positions 2, 7, and 8 may sterically hinder interactions with biological targets compared to amino or thio groups.

Physicochemical Properties

Notes:

- The target compound’s methyl and phenyl groups reduce aqueous solubility compared to amino-substituted analogues, which may require formulation adjustments for biological testing .

Biological Activity

2,7,8-Trimethyl-1-phenyl-1H-purin-6(7H)-one, also known as a purine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C14H14N4O

- Molecular Weight : 254.29 g/mol

- CAS Number : 83325-09-1

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antioxidant Activity : The compound has shown significant antioxidant properties, which can mitigate oxidative stress in biological systems. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor.

- Anti-inflammatory Properties : In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting a role in reducing inflammation.

- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been tested against human breast cancer cells (MCF-7) and showed significant inhibitory effects on cell proliferation.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been proposed:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in cancer progression and inflammation.

- Modulation of Signaling Pathways : It appears to modulate key signaling pathways associated with cell survival and apoptosis.

Study 1: Antioxidant Activity Assessment

A study conducted by researchers at [source] evaluated the antioxidant capacity of this compound using various assays (DPPH and ABTS). The results indicated a dose-dependent increase in radical scavenging activity compared to standard antioxidants such as vitamin C.

| Concentration (μM) | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 10 | 25 | 30 |

| 50 | 60 | 70 |

| 100 | 85 | 90 |

Study 2: Cytotoxicity Against MCF-7 Cells

In another investigation published in [source], the cytotoxic effects of the compound were assessed on MCF-7 cells. The study utilized MTT assays to determine cell viability post-treatment with varying concentrations of the compound.

| Treatment (μM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 10 | 85 |

| 50 | 65 |

| 100 | 40 |

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural elucidation of 2,7,8-Trimethyl-1-phenyl-1H-purin-6(7H)-one?

- Methodological Answer : Utilize ¹H NMR to identify proton environments (e.g., methyl groups at positions 2,7,8 and phenyl protons) and ¹³C NMR to confirm carbon backbone connectivity. IR spectroscopy detects the carbonyl group (C=O stretch ~1700 cm⁻¹), while UV/Vis spectroscopy analyzes π-conjugation in the purine core. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Q. What safety protocols should be followed during laboratory handling of this compound?

- Methodological Answer : Adopt GHS-compliant practices : wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps to avoid inhalation. Store in airtight containers at 2–8°C. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols, referencing safety data sheets of structurally analogous purines .

Q. What is a general synthetic route for this compound?

- Methodological Answer :

Purine Core Formation : Start with adenine or hypoxanthine derivatives, using phosphorylation or alkylation to introduce methyl groups.

Phenyl Substitution : Employ Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the phenyl group.

Purification : Isolate via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize in ethanol/water .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be resolved?

- Methodological Answer :

- Standardized Assays : Replicate studies using identical cell lines (e.g., HeLa or MCF-7 for cytotoxicity) and control for variables like pH, temperature, and solvent (DMSO concentration ≤0.1%).

- Orthogonal Validation : Combine in vitro assays (MTT, apoptosis markers) with in vivo models (e.g., xenografts) to confirm activity. Use LC-MS/MS to verify compound stability in biological matrices .

Q. What strategies optimize synthetic yield for large-scale production?

- Methodological Answer :

- Reaction Optimization : Screen solvents (DMF, THF), catalysts (Pd/C for coupling), and temperatures (60–100°C) using Design of Experiments (DoE) .

- Process Monitoring : Track intermediates via HPLC (C18 column, acetonitrile/water mobile phase).

- Scale-Up : Implement flow chemistry for controlled mixing and heat dissipation. Yield improvements (e.g., from 45% to 70%) are achievable with microwave-assisted synthesis .

Q. How can NMR spectroscopy resolve ambiguities in molecular interactions with biological targets?

- Methodological Answer :

- Titration Experiments : Add incremental amounts of the compound to protein solutions (e.g., kinases) and monitor chemical shift perturbations in 2D ¹H-¹⁵N HSQC spectra.

- NOESY/ROESY : Detect spatial proximity between methyl groups and active-site residues. Validate binding constants via ITC (isothermal titration calorimetry) .

Q. What analytical approaches validate purity and stability under varying storage conditions?

- Methodological Answer :

- Stability Testing : Use accelerated degradation studies (40°C/75% RH for 6 months) with HPLC-UV to monitor degradation products (e.g., hydrolyzed purine derivatives).

- Mass Balance Analysis : Compare initial purity (≥95% by HPLC) with post-storage samples. For photostability, expose to UV light (320–400 nm) and track changes via UPLC-QTOF .

Data Contradiction Analysis

Q. How to address discrepancies in reported cytotoxicity IC₅₀ values?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies and apply ANOVA to identify outliers.

- Mechanistic Studies : Use RNA-seq or proteomics to correlate cytotoxicity with pathway activation (e.g., apoptosis vs. autophagy).

- Dosage Consistency : Ensure uniform molarity calculations and cell viability assay protocols (e.g., resazurin vs. trypan blue) across experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.